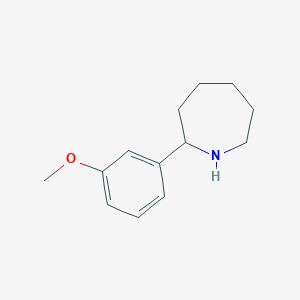

2-(3-Methoxyphenyl)azepane

Description

Significance of Azepane-Based Architectures in Contemporary Medicinal Chemistry and Organic Synthesis

The seven-membered saturated nitrogen-containing heterocycle known as the azepane ring is a prominent structural motif in a multitude of natural products and synthetic molecules with significant medicinal and pharmaceutical properties. researchgate.netnih.gov This has led to a surge of interest from researchers focused on the discovery of new therapeutic agents. researchgate.netnih.gov Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to anticancer, antidiabetic, and antiviral properties. researchgate.netnih.gov In fact, the azepane motif is recognized as one of the top 100 most frequently utilized ring systems in small-molecule drugs. researchgate.net

The significance of the azepane core also lies in its utility as a versatile building block in organic synthesis. researchgate.net The synthesis of azepane rings can be challenging due to enthalpic and entropic factors that hinder the cyclization of flexible linear substrates. thieme-connect.com Consequently, synthetic organic chemists have been driven to develop innovative and efficient methodologies for the construction of these seven-membered ring systems. researchgate.netdaneshyari.com These methods often involve ring-closing metathesis, ring-expansion reactions, and multi-step sequences from various starting materials. researchgate.netthieme-connect.com The development of novel synthetic routes to functionalized azepanes continues to be an active area of research, promising access to new chemical space and molecular diversity. researchgate.net

Overview of (3-Methoxyphenyl)azepane Derivatives within the Broader Azepane Research Landscape

Within the extensive family of azepane compounds, derivatives featuring a (3-methoxyphenyl) substituent represent a specific area of investigation. The presence of the 3-methoxyphenyl (B12655295) group can significantly influence the physicochemical and biological properties of the azepane scaffold. For instance, research into related structures like 3-aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H- researchgate.netnih.govthieme-connect.comtriazolo[4,3-a]azepin-3-yl-methyl)-urea derivatives has indicated potential anxiolytic and anticonvulsant activities. researchgate.net

The synthesis of various (3-methoxyphenyl)azepane derivatives has been explored through different chemical strategies. One such example is the synthesis of (RS,R)-N-(tert-Butylsulfinyl)-2-(3-methoxyphenyl)azepane. scispace.com The characterization of these compounds often involves spectroscopic techniques to confirm their structure and purity. scispace.com The study of these specific derivatives contributes to a deeper understanding of structure-activity relationships (SAR) within the broader class of azepane-based compounds.

Current Research Gaps and Emerging Directions for 2-(3-Methoxyphenyl)azepane

While the broader class of azepanes has been extensively studied, specific research on this compound is less prevalent in publicly available literature. This indicates a potential research gap and an opportunity for further investigation into its synthesis, characterization, and potential applications.

Emerging research directions could focus on:

Novel Synthetic Methodologies: Developing more efficient and stereoselective synthetic routes to obtain this compound and its analogs. This could involve exploring chemoenzymatic strategies or novel catalytic systems. bohrium.comacs.org

Biological Screening: A thorough investigation of the biological activity of this compound across a range of therapeutic areas. Given the diverse activities of other azepane derivatives, this compound could hold untapped potential. researchgate.netnih.gov

Structural and Conformational Analysis: Detailed studies on the three-dimensional structure and conformational preferences of this compound to better understand its interaction with biological targets.

Analogue Synthesis and SAR Studies: The synthesis and biological evaluation of a library of related compounds with variations in the substitution pattern on the phenyl ring and the azepane core to establish clear structure-activity relationships.

Interdisciplinary Approaches in the Study of Complex Azepane Systems

The study of complex azepane systems, including derivatives like this compound, greatly benefits from interdisciplinary approaches that combine expertise from various scientific fields. ontosight.ai

Medicinal Chemistry and Pharmacology: These disciplines are crucial for designing and synthesizing novel azepane derivatives and evaluating their biological activity and therapeutic potential. nih.govontosight.ai

Organic Synthesis and Catalysis: Advances in synthetic organic chemistry, including the development of new catalytic methods, are essential for the efficient and selective preparation of complex azepane structures. thieme-connect.comthieme-connect.com

Computational Chemistry and Molecular Modeling: Computational tools can be employed to predict the properties of azepane derivatives, understand their binding modes with biological targets, and guide the design of new compounds with improved activity and selectivity.

Structural Biology: Techniques such as X-ray crystallography and NMR spectroscopy provide detailed insights into the three-dimensional structure of azepane derivatives and their interactions with biomolecules, which is critical for rational drug design.

By integrating these diverse approaches, researchers can accelerate the discovery and development of new azepane-based compounds with valuable applications in medicine and other scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13-8-3-2-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJVJDRQAKBTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408595 | |

| Record name | 2-(3-methoxyphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-37-1 | |

| Record name | Hexahydro-2-(3-methoxyphenyl)-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383129-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methoxyphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 2 3 Methoxyphenyl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon framework and the relative positions of all protons, leading to an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis for Proton Environment and Connectivity

The ¹H NMR spectrum of 2-(3-Methoxyphenyl)azepane is expected to provide distinct signals for each unique proton environment. The spectrum can be divided into two main regions: the aromatic region (approximately 6.5-7.5 ppm) and the aliphatic region (approximately 1.5-4.0 ppm).

The 3-methoxyphenyl (B12655295) group will produce a complex multiplet system for its four aromatic protons. Due to the meta-substitution pattern, distinct signals are expected for H-2', H-4', H-5', and H-6'. The proton ortho to the azepane substituent (H-2') and the proton between the two substituents (H-4') would likely appear as complex multiplets or doublets of doublets. The methoxy (B1213986) group (-OCH₃) is anticipated to present as a sharp singlet around 3.8 ppm. rsc.orglibretexts.org

The azepane ring contains ten protons. The single proton at the C2 position (benzylic and alpha to the nitrogen) would be the most downfield in the aliphatic region, likely appearing as a multiplet. The protons on the remaining five methylene (B1212753) groups (C3, C4, C5, C6, and C7) will exhibit complex splitting patterns due to geminal and vicinal coupling, with significant signal overlap expected. The protons on C7, being adjacent to the nitrogen atom, would be shifted downfield relative to the other methylene groups. nepjol.inforsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (H-2', H-4', H-5', H-6') | 6.70 - 7.30 | m | - |

| -OCH₃ | ~3.80 | s | - |

| Azepane C2-H | 3.6 - 3.8 | m | - |

| Azepane C7-H₂ | 2.8 - 3.1 | m | - |

| Azepane C3-C6-H₂ | 1.5 - 2.0 | m | - |

| Azepane N-H | 1.5 - 2.5 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 13 distinct carbon signals are expected (assuming free rotation of the phenyl ring).

The aromatic region will show six signals. The two quaternary carbons (C-1' and C-3') will have distinct chemical shifts, with C-3' (bearing the methoxy group) being significantly downfield. The four CH carbons in the aromatic ring will also be resolved. The methoxy group's carbon will produce a signal around 55 ppm. rsc.orgrsc.org

In the aliphatic region, the six carbons of the azepane ring will be visible. The C2 carbon, being attached to both the nitrogen atom and the aromatic ring, is expected to be the most downfield of the aliphatic carbons, likely appearing in the 60-65 ppm range. The C7 carbon, adjacent to the nitrogen, would also be shifted downfield compared to the other methylene carbons (C3, C4, C5, C6), which would likely appear in the 25-40 ppm range. nih.govlew.ro

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| Ar-C (C-1') | ~145 |

| Ar-C (C-3') | ~160 |

| Ar-CH (C-2', C-4', C-5', C-6') | 112 - 130 |

| -OCH₃ | ~55 |

| Azepane C2 | 60 - 65 |

| Azepane C7 | 45 - 50 |

| Azepane C3, C4, C5, C6 | 25 - 40 |

Advanced Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. wikipedia.orgopenpubglobal.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would be used to establish the connectivity within the azepane ring by showing correlations between adjacent protons (e.g., H2 with H3 protons, H3 with H4 protons, etc.). It would also confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. wikipedia.org It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the methoxy protons at ~3.80 ppm would show a cross-peak to the carbon at ~55 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com It is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A cross-peak from the azepane C2-H to the aromatic quaternary carbon C-1'.

Correlations from the methoxy protons (-OCH₃) to the aromatic C-3'.

Correlations from the azepane C7-H₂ protons to the C6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It would be valuable for determining the preferred conformation of the azepane ring and its orientation relative to the methoxyphenyl group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. nih.gov For this compound, the molecular formula is C₁₃H₁₉NO. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a measured m/z value that matches the theoretical value for C₁₃H₂₀NO⁺ within a very small error margin (typically < 5 ppm).

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Ion Type | Calculated m/z |

| C₁₃H₂₀NO⁺ | [M+H]⁺ | 206.15394 |

Elucidation of Characteristic Fragmentation Pathways

In mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. The fragmentation pattern provides a fingerprint that can help identify the structure. For this compound, key fragmentation pathways would involve cleavage of the azepane ring and fragmentation of the side chain. wikipedia.org

A primary fragmentation for cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. jove.comjove.comjove.com This could lead to the opening of the azepane ring. Another significant fragmentation would be the cleavage of the bond between the azepane C2 and the phenyl ring, resulting in a methoxyphenyl radical or cation and a protonated azepane fragment. Fragmentation of the methoxyphenyl moiety itself is also expected, commonly involving the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). researchgate.netyoutube.com

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment Ion (m/z) | Proposed Formula | Proposed Origin |

| 205 | C₁₃H₁₉N⁺ | [M-H]⁺ |

| 174 | C₁₂H₁₆N⁺ | Loss of •OCH₃ from [M]⁺ |

| 134 | C₈H₁₂N⁺ | Cleavage of phenyl-azepane bond, azepane fragment |

| 121 | C₇H₇O⁺ | Tropylium-like ion from methoxyphenyl group |

| 107 | C₇H₇O⁺ | Methoxyphenyl cation |

| 91 | C₇H₇⁺ | Tropylium ion from cleavage of methoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the azepane ring, the methoxy-substituted aromatic ring, and the secondary amine.

The key vibrational modes expected for this compound are:

N-H Stretch: The secondary amine within the azepane ring is expected to show a moderate and sharp absorption band in the region of 3300-3500 cm⁻¹. This peak is a key indicator of the secondary amine functionality. libretexts.orglibretexts.org

C-H Stretches: Aromatic C-H stretching vibrations from the methoxyphenyl group are anticipated to appear as a group of bands above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). researchgate.net Aliphatic C-H stretching from the azepane ring and the methoxy group will produce strong, sharp peaks in the 2850-2960 cm⁻¹ region. libretexts.orgpressbooks.pub

Aromatic C=C Bends: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring typically gives rise to one or more sharp, moderate-intensity bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O Stretch: The ether linkage of the methoxy group is expected to produce two distinct and strong C-O stretching bands. An asymmetrical C-O-C stretch is predicted around 1250 cm⁻¹, and a symmetrical stretch is expected near 1040 cm⁻¹. bartleby.compearson.com The intensity of these bands is often enhanced by resonance with the aromatic ring. bartleby.com

C-N Stretch: The aliphatic C-N stretching vibration of the azepane ring is expected in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

The following interactive table summarizes the predicted key IR absorption bands for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Moderate, Sharp | Secondary Amine (Azepane) |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate | Methoxyphenyl Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong, Sharp | Azepane Ring & Methoxy Group |

| Aromatic C=C Bends | 1450 - 1600 | Moderate, Sharp | Methoxyphenyl Ring |

| Asymmetric C-O-C Stretch | ~1250 | Strong | Methoxy Group |

| Symmetric C-O-C Stretch | ~1040 | Strong | Methoxy Group |

| Aliphatic C-N Stretch | 1020 - 1250 | Moderate | Azepane Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the methoxy-substituted benzene ring. The azepane ring itself, being fully saturated, does not absorb significantly in the UV-Vis region.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to be similar to that of anisole (B1667542) (methoxybenzene). It will likely display two main absorption bands:

An intense band, often referred to as the E2-band, is expected around 220 nm. This corresponds to a π → π* transition within the benzene ring. photochemcad.com

A less intense, broader band, known as the B-band, is predicted in the region of 270-280 nm. researchgate.netuwosh.edu This band, which shows fine vibrational structure, is also due to a π → π* transition but is formally forbidden by symmetry rules, hence its lower intensity. The methoxy substituent typically causes a bathochromic (red) shift of these bands compared to unsubstituted benzene.

The table below outlines the predicted UV-Vis absorption maxima for this compound.

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π* (E2-band) | ~220 | High (~8,000 M⁻¹cm⁻¹) | Methoxyphenyl Ring |

| π → π* (B-band) | ~275 | Moderate (~1,500 M⁻¹cm⁻¹) | Methoxyphenyl Ring |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Complementary Vibrational Information

Raman spectroscopy is another vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the following Raman signals are expected to be prominent:

Aromatic Ring Vibrations: The breathing mode of the benzene ring, typically appearing as a strong, sharp band around 1000 cm⁻¹, is a characteristic feature in the Raman spectra of benzene derivatives. Aromatic C-C stretching vibrations also give strong signals in the 1580-1610 cm⁻¹ region. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations around 3060 cm⁻¹ and aliphatic C-H stretches from the azepane ring will also be visible.

Skeletal Vibrations: The azepane ring's C-C and C-N skeletal vibrations will contribute to a complex pattern in the fingerprint region (<1400 cm⁻¹).

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). For a molecule like this compound, SERS could be particularly useful for detecting very low concentrations of the analyte. The enhancement is expected to be most significant for the vibrations of the methoxyphenyl group, as it is likely to be the part of the molecule that adsorbs most strongly to the metal surface.

The following table summarizes the key predicted Raman shifts for this compound.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity | Functional Group |

| Aromatic C-H Stretch | ~3060 | Moderate | Methoxyphenyl Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Azepane Ring & Methoxy Group |

| Aromatic Ring Breathing | ~1000 | Strong, Sharp | Methoxyphenyl Ring |

| Aromatic C=C Stretch | 1580-1610 | Strong | Methoxyphenyl Ring |

Chromatographic Methods for Purity Assessment, Isolation, and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity determination and quantification of non-volatile to semi-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for separating moderately polar compounds like this.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small amount of formic acid or triethylamine (B128534) to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be effective. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, would likely be used to ensure good separation from both more polar and less polar impurities.

Detection: Given the presence of the aromatic chromophore, UV detection would be the primary mode. The wavelength could be set at one of the absorption maxima, such as ~275 nm, for good sensitivity and selectivity.

The table below presents typical starting conditions for an RP-HPLC method for this compound.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Column Temperature | 25-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a likely moderate boiling point, should be amenable to GC-MS analysis. This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

GC Conditions: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) would be appropriate. A temperature program starting at a moderate temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) would be used to elute the compound.

Derivatization: While likely volatile enough, derivatization of the secondary amine with an acylating or silylating agent could improve peak shape and thermal stability. jfda-online.com

Mass Spectrometry: Electron ionization (EI) at 70 eV would produce a characteristic fragmentation pattern. Key fragments would be expected from the loss of the methoxy group, cleavage of the azepane ring, and the formation of a stable tropylium-like cation from the aromatic portion. The molecular ion peak should also be observable.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of chemical reactions and for identifying suitable solvent systems for larger-scale column chromatography purification.

Stationary Phase: Silica gel 60 F254 plates are standard.

Mobile Phase: A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) would be used as the eluent. The ratio would be adjusted to achieve a retention factor (Rf) of approximately 0.3-0.5 for the desired compound.

Visualization: The spot corresponding to this compound can be visualized under UV light (at 254 nm) due to its aromatic ring. libretexts.org Additionally, staining with a reagent that reacts with amines, such as ninhydrin (B49086) (which can give a color with secondary amines upon heating) or a general-purpose stain like p-anisaldehyde, can be used for visualization. libretexts.orgchemistryhall.com

Computational Chemistry and Molecular Modeling Studies of 2 3 Methoxyphenyl Azepane

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. DFT has been successfully utilized to elucidate the electronic properties, reactivity, and stability of heterocyclic compounds, including the parent azepane ring. acs.org These methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of pharmaceutical interest.

For 2-(3-Methoxyphenyl)azepane, DFT calculations would typically be performed using a functional like B3LYP or a meta-hybrid functional such as M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) to ensure accurate results. nih.gov Such calculations can yield optimized geometries, vibrational frequencies, and various electronic properties.

The seven-membered azepane ring is highly flexible and can adopt multiple conformations, such as chair, boat, and twist-chair forms. acs.org A thorough conformational analysis is essential to identify the most stable, low-energy conformers that are likely to be biologically relevant.

A systematic search of the potential energy surface (PES) of this compound would reveal the relative energies of its various conformers. For the unsubstituted azepane ring, studies have shown that the chair conformation is often the most stable. nih.gov The introduction of a bulky 3-methoxyphenyl (B12655295) group at the C2 position is expected to introduce specific steric interactions that will influence the conformational equilibrium. The substituent can adopt either an axial or an equatorial position, leading to different spatial arrangements and energies.

The PES scan would involve systematically rotating the key dihedral angles—specifically the bond connecting the phenyl ring to the azepane ring and the bonds within the azepane ring itself—and calculating the energy at each point. The results would identify the global minimum energy conformation as well as other low-energy local minima and the energy barriers between them.

Table 1: Illustrative Relative Energies of this compound Conformers (Note: This table presents hypothetical data based on typical findings for substituted cycloalkanes to illustrate the expected outcomes of a conformational analysis. Specific values for this compound would require dedicated computational studies.)

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| Twist-Chair | Equatorial | 0.00 |

| Twist-Chair | Axial | 1.5 |

| Chair | Equatorial | 0.8 |

| Chair | Axial | 2.5 |

| Boat | Equatorial | 4.0 |

DFT calculations provide detailed information about the electronic properties of a molecule. Analysis of the charge distribution, often using methods like Natural Bond Orbital (NBO) or CHELPG (Charges from Electrostatic Potentials using a Grid based method), reveals the partial atomic charges on each atom. This is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target. For this compound, the nitrogen atom is expected to carry a significant negative charge, making it a primary site for hydrogen bond acceptance.

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. In this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring and the nitrogen lone pair, while the LUMO would be distributed over the aromatic ring system.

Table 2: Representative DFT-Calculated Electronic Properties (Note: The values in this table are representative examples for a molecule like this compound and are for illustrative purposes.)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 Debye |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would typically be run in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. The simulation would reveal how the molecule explores different conformations in solution and how solvent molecules interact with it, particularly around the polar nitrogen atom and the methoxy (B1213986) group. This provides a more realistic picture of the molecule's behavior than in-vacuo DFT calculations. Solvent effects can significantly influence conformational preferences and the accessibility of different parts of the molecule for binding to a receptor. researchgate.net

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational methods play a key role in quantifying these relationships and building predictive models.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A 3D-QSAR study on a series of azepane analogs, including this compound, would involve:

Data Set: A collection of azepane derivatives with experimentally measured biological activities (e.g., binding affinities to a specific receptor).

Molecular Descriptors: Calculation of various numerical descriptors for each molecule that encode their structural, physical, and chemical properties (e.g., molecular weight, logP, electronic properties, topological indices).

Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that correlates the descriptors with biological activity.

The resulting QSAR model can be used to predict the activity of new, unsynthesized azepane derivatives, guiding the design of more potent compounds.

Comparative Molecular Field Analysis (CoMFA) is a popular 3D-QSAR technique that explains the relationship between the 3D properties of a set of molecules and their biological activity. scispace.com The process involves:

Alignment: Superimposing a series of active molecules based on a common structural feature or a pharmacophore hypothesis.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields at each grid point using a probe atom.

Statistical Analysis: Using Partial Least Squares (PLS) analysis to correlate the variations in the field values with the variations in biological activity. researchgate.net

The results of a CoMFA study are typically visualized as 3D contour maps. These maps highlight regions in space where, for example, bulky groups (steric field) or positively charged groups (electrostatic field) would increase or decrease the biological activity. mdpi.com For a series of 2-phenylazepane derivatives, CoMFA could reveal the optimal steric bulk and electronic properties of the phenyl ring substituents for enhanced biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D molecular properties. While no specific CoMSIA studies have been published for this compound, we can extrapolate potential findings based on studies of similar methoxyphenyl-containing ligands and azepane derivatives.

A hypothetical CoMSIA study on a series of 2-substituted azepane derivatives would likely involve the calculation of several molecular fields, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The results of such a study would be visualized using contour maps, which highlight regions where modifications to the molecular structure would be expected to increase or decrease biological activity.

For this compound, the CoMSIA contour maps would likely indicate the following:

Steric Fields: A green contour map around the methoxy group on the phenyl ring might suggest that bulkier substituents at this position are favorable for activity, while a yellow contour might indicate that smaller substituents are preferred.

Electrostatic Fields: A blue contour near the oxygen atom of the methoxy group would indicate that an increase in positive charge in this region is beneficial for activity. Conversely, a red contour would suggest that an increase in negative charge is favored.

Hydrophobic Fields: A yellow contour encompassing the phenyl ring would highlight the importance of hydrophobic interactions in this region for receptor binding.

Hydrogen Bond Donor/Acceptor Fields: A cyan contour near the nitrogen atom of the azepane ring would suggest that a hydrogen bond donor is preferred in this area, while a purple contour would indicate a preference for a hydrogen bond acceptor.

A hypothetical data table summarizing the potential contributions of different fields in a CoMSIA model for a series of azepane derivatives is presented below.

Table 1: Hypothetical CoMSIA Field Contributions for Azepane Derivatives

| Field Type | Contribution (%) | Favorable Regions on this compound | Unfavorable Regions on this compound |

| Steric | 25 | Around the azepane ring | Near the methoxy group |

| Electrostatic | 30 | Near the nitrogen of the azepane ring | Around the phenyl ring |

| Hydrophobic | 20 | Phenyl ring | Azepane ring |

| H-bond Donor | 15 | Nitrogen of the azepane ring | Methoxyphenyl group |

| H-bond Acceptor | 10 | Oxygen of the methoxy group | Phenyl ring |

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for this compound are not available in the current literature, studies on similar azepane derivatives often target central nervous system (CNS) receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, due to their structural similarity to known ligands for these targets nih.govnih.gov.

A molecular docking study of this compound into the active site of a serotonin receptor, for instance, would likely reveal key interactions that contribute to its binding affinity. The methoxyphenyl group could engage in hydrophobic interactions with nonpolar residues in the binding pocket. The nitrogen atom of the azepane ring, which is basic, could form a crucial salt bridge with an acidic residue, such as aspartic acid, in the receptor.

The binding energy and the specific interactions can be quantified and visualized. A lower binding energy generally indicates a more stable protein-ligand complex.

Table 2: Hypothetical Molecular Docking Results of this compound with CNS Receptors

| Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Serotonin Receptor 5-HT2A | -8.5 | ASP155, PHE339, TRP336 | Salt bridge, Hydrophobic, π-π stacking |

| Dopamine Receptor D2 | -7.9 | ASP114, PHE389, HIS393 | Salt bridge, Hydrophobic, π-π stacking |

| Norepinephrine (B1679862) Transporter | -7.2 | ASP75, TYR151, PHE317 | Salt bridge, Hydrogen bond, Hydrophobic |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

In silico ADMET prediction is a critical step in early-stage drug discovery that helps to identify compounds with favorable pharmacokinetic properties. Various computational models are available to predict these properties based on the chemical structure of a molecule. For this compound, a predictive analysis would likely yield the following profile.

Absorption: The compound is expected to have good oral bioavailability, as predicted by Lipinski's rule of five. Its molecular weight, number of hydrogen bond donors and acceptors, and calculated logP would likely fall within the acceptable ranges for drug-like molecules.

Distribution: The volume of distribution (Vd) is predicted to be moderate, suggesting that the compound would distribute into tissues but not excessively. It is also predicted to have a moderate to high plasma protein binding.

Metabolism: The primary sites of metabolism are likely to be the methoxy group (O-demethylation) and the azepane ring (N-dealkylation or oxidation), mediated by cytochrome P450 enzymes.

Excretion: The compound and its metabolites are expected to be primarily excreted through the kidneys.

Toxicity: In silico toxicity predictions would assess the potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other adverse effects. Early predictions help in flagging potentially toxic compounds.

Table 3: Predicted In Silico ADMET and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | > 90% | High |

| Caco-2 Permeability | > 0.9 (logPapp cm/s) | High |

| Distribution | ||

| Volume of Distribution (Vd) | 3.5 L/kg | Moderate |

| Plasma Protein Binding | 85% | High |

| Blood-Brain Barrier Permeability | Yes | Likely CNS active |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Potential for drug-drug interactions |

| CYP3A4 Substrate | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance | 0.5 L/hr/kg | Moderate |

| Renal Excretion | 60% | Primary route of elimination |

| Toxicity | ||

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Non-mutagenic |

| Hepatotoxicity | Low risk | Low risk of liver damage |

Pharmacological and Biological Activity Research of 2 3 Methoxyphenyl Azepane and Its Analogues

Investigation of Receptor Binding and Modulatory Activities

The ability of a compound to interact with specific receptors is a cornerstone of its pharmacological profile. Research into azepane derivatives has revealed interactions with various receptor systems, including G-protein coupled receptors and ion channels.

G-Protein Coupled Receptor (GPCR) Interactions

While direct studies on the GPCR binding profile of 2-(3-Methoxyphenyl)azepane are not extensively documented in publicly available literature, research on analogous structures suggests that the aryl-azepane motif can interact with this large family of receptors. For instance, a high-throughput screening campaign identified aryl 1,4-diazepane compounds as potent and selective agonists for the cannabinoid receptor 2 (CB2), a member of the GPCR family. nih.gov Although these compounds feature a diazepane ring, this finding indicates that aryl-substituted seven-membered nitrogenous rings can effectively bind to GPCRs.

Furthermore, more complex heterocyclic systems incorporating the azepane ring have been shown to exhibit GPCR activity. Derivatives of imidazolo[1,2-a]azepane have been developed as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, another important GPCR target, particularly for the treatment of migraines. dntb.gov.ua These examples underscore the potential of the azepane scaffold as a building block for the design of new GPCR-targeting ligands. The specific interactions of this compound with various GPCR subtypes, however, remain an area for future investigation.

Enzyme Inhibition Studies (e.g., 11beta-HSD1, Protein Kinases)

The azepane core has been identified as a valuable scaffold for the development of enzyme inhibitors, with notable activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and various protein kinases.

A series of azepane sulfonamides have been discovered as potent inhibitors of 11β-HSD1. nih.gov Structure-activity relationship (SAR) studies on the 4-position of the azepane ring led to the identification of a compound with an IC50 of 3.0 nM for 11β-HSD1. nih.gov Further research has shown that the introduction of an azepane ring into certain molecular frameworks can slightly increase the inhibitory activity against 11β-HSD1 while maintaining selectivity. core.ac.uk For example, specific azepane derivatives have been shown to selectively inhibit 11β-HSD1 in the nanomolar range and effectively block cortisol formation in human keratinocytes. core.ac.uk

The natural product (-)-balanol, which contains an azepane ring, is a known ATP-competitive inhibitor of protein kinase C. lifechemicals.com This has spurred the development of synthetic azepane derivatives as protein kinase inhibitors. acs.orgacs.org Novel azepane derivatives have been synthesized and evaluated for their inhibitory activity against Protein Kinase B (PKB-α) and Protein Kinase A (PKA). acs.orgacs.org One such derivative, designed to be more stable in plasma than the original lead compound, exhibited a high potency with an IC50 of 4 nM against PKB-α. acs.orgacs.org Additionally, paullones, which are based on a 7,12-dihydroindolo[3,2-d] acs.orgbenzazepin-6(5H)-one scaffold, are known inhibitors of cyclin-dependent kinases and glycogen synthase kinase-3. nih.gov

The following table summarizes the inhibitory activities of some azepane analogues against these enzymes.

| Compound Class | Target Enzyme | Key Findings |

| Azepane sulfonamides | 11β-HSD1 | Potent inhibition with IC50 values in the low nanomolar range. nih.gov |

| Substituted azepanes | 11β-HSD1 | Introduction of an azepane ring can enhance inhibitory activity. core.ac.uk |

| (-)-Balanol analogues | Protein Kinase B (PKB-α) | A plasma-stable derivative showed an IC50 of 4 nM. acs.orgacs.org |

| Paullones | CDKs, GSK-3 | Act as inhibitors of these protein kinases. nih.gov |

Ion Channel Modulation (e.g., TRPA1 Receptor Agonism)

Direct research on the modulation of ion channels, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor, by this compound or its close structural analogues is limited in the current scientific literature. However, the broader class of piperidine (B6355638) carboxamides has been identified as potent, noncovalent agonists of human TRPA1, suggesting that cyclic amine structures can interact with this ion channel. nih.gov Given that ion channels are crucial for a multitude of physiological processes, investigating the potential effects of 2-aryl-azepane derivatives on various ion channels could be a valuable area for future research.

In Vitro Biological Activity Assays for Therapeutic Potential

Beyond receptor and enzyme interactions, the broader biological effects of azepane derivatives, including their potential as anti-cancer and antimicrobial agents, have been a focus of investigation.

Anti-cancer Activity Investigations

The azepane moiety is present in a number of compounds that have demonstrated cytotoxic activity against various cancer cell lines. researchgate.netnih.govresearchgate.net For instance, certain azepane derivatives have shown significant cytotoxicity against Caco-2 colorectal cancer cells, with IC50 values in the micromolar range. researchgate.net These compounds were found to suppress PI3K/Akt proteins, generate reactive oxygen species (ROS), and induce cell cycle arrest. researchgate.net

A-ring azepano-derivatives of natural products like betulinic acid have also been evaluated for their anti-cancer potential. nih.govresearchgate.net Several of these compounds exhibited growth inhibitory (GI50) activity at submicromolar concentrations against a panel of 60 cancer cell lines. nih.govresearchgate.net One azepanoallobetulinic acid amide derivative was identified as the most cytotoxic compound in its series. nih.gov

The table below presents some of the reported anti-cancer activities of azepane-containing compounds.

| Compound Type | Cell Line | Activity |

| Azepane derivatives | Caco-2 (colorectal cancer) | IC50 = 8.445 ± 2.26 µM and 33.04 ± 2.06 µM for two different compounds. researchgate.net |

| Azepano-triterpenoids | NCI-60 panel | GI50 values in the submicromolar range for several compounds. nih.govresearchgate.net |

Antimicrobial and Antifungal Evaluations

The search for new antimicrobial and antifungal agents has led to the exploration of various heterocyclic scaffolds, including those containing the azepine ring. A series of novel 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts were synthesized and screened for their in vitro antimicrobial activity. nih.govnih.gov Out of 18 newly synthesized compounds, 15 demonstrated antibacterial and antifungal properties. nih.govnih.gov

These studies found that some of the synthesized compounds displayed activity against Gram-positive and Gram-negative bacteria, as well as against the fungus Cryptococcus neoformans. nih.gov Specifically, some compounds showed Minimum Inhibitory Concentration (MIC) values in the range of 8–16 μg/mL against C. neoformans. nih.gov Similarly, studies on other azepine and thiepine derivatives have also reported antimicrobial and, more notably, antifungal activities. researchgate.net

The following table summarizes the antimicrobial and antifungal activities of some azepine analogues.

| Compound Class | Organism | Activity (MIC) |

| 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts | Staphylococcus aureus | Active |

| 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts | Escherichia coli | Some compounds active |

| 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts | Cryptococcus neoformans | MIC values of 8–16 μg/mL for several compounds. nih.gov |

| Benzothiepino[3,2-c]pyridines | Fungi | Better antifungal than antibacterial activity reported. researchgate.net |

Central Nervous System (CNS) Activity Assessments (e.g., Anticonvulsant, Anxiolytic Properties)

Derivatives containing structural similarities to this compound, particularly those with a benzodiazepine scaffold, have been evaluated for their effects on the central nervous system. A notable example is 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), a diazepine derivative, which has demonstrated significant anxiolytic-like effects in mouse models. nih.govmdpi.comresearchgate.net In studies using the light-dark box and open-field tests, VBZ102 induced an anxiolytic response at various doses without causing significant memory impairment or compromising motor activity mdpi.com. A sedative effect was observed only at a higher dose of 10.0 mg/kg, distinguishing its profile from some traditional benzodiazepines like bromazepam nih.govmdpi.comresearchgate.net.

The interest in 2,3-benzodiazepines stems from their action as noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, a property associated with anticonvulsant and neuroprotective effects mdpi.comnih.gov. Fused heterocyclic systems, such as pyridofuro[3',2':4,5]pyrimido[1,2-a]azepines, have also been synthesized and studied for their anticonvulsant and psychotropic properties nih.gov. Some of these derivatives showed protection against pentylenetetrazole (PTZ)-induced seizures and exhibited anticonvulsant activity superior to the commercial drug ethosuximide (Zarontin) nih.gov. These findings underscore the potential of azepine-fused and related heterocyclic structures in the development of new CNS-active agents.

The table below presents CNS activity data for a representative analogue.

| Compound | Model/Test | Activity | Key Findings |

| 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102) | Light-Dark Box Test (Mice) | Anxiolytic | Induced a pronounced anxiolytic-like effect at different doses mdpi.comresearchgate.net. |

| VBZ102 | Open Field Test (Mice) | Anxiolytic | Increased time spent in the center of the open field researchgate.net. |

| VBZ102 | General Behavior (Mice) | Sedative (at high dose) | A sedative effect was noted only at a dose of 10.0 mg/kg nih.govmdpi.com. |

| Pyridofuro[3',2':4,5]pyrimido[1,2-a]azepines | Pentylenetetrazole (PTZ) Seizure Test | Anticonvulsant | Exhibited protection against seizures, with some derivatives showing better activity than Zarontin nih.gov. |

Anti-inflammatory Response Analysis

The anti-inflammatory potential of compounds structurally related to this compound has been explored, particularly in fused heterocyclic systems. A study on fused triazole-azepine hybrids identified several derivatives with promising anti-inflammatory effects in a carrageenan-induced paw edema model in rats. mdpi.com All tested compounds in this series were found to be more potent than the reference drug diclofenac sodium, with inflammation inhibition indices ranging from 50.3% to 73.0%, compared to 44.2% for diclofenac mdpi.com.

The structure-activity relationship (SAR) within this series indicated that the nature and position of substituents on the phenyl ring are critical for activity. For example, derivatives with a hydroxyl group on the phenyl ring were among the most active in both anti-inflammatory and analgesic tests mdpi.com. Another study synthesized 2,3-bis(p-methoxyphenyl)indole and related compounds and evaluated their anti-inflammatory activity nih.gov. Additionally, a study on an aroyl propionic acid derivative, (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one, demonstrated significant anti-inflammatory activity, reducing carrageenan-induced paw edema by 73.52% researchgate.net. This body of research suggests that the azepine ring, when incorporated into larger, rigid systems with appropriate aromatic substitutions, can be a key component of potent anti-inflammatory agents.

The anti-inflammatory activity of selected azepine analogues is detailed in the table below.

| Compound Series | Model | Activity Metric | Result |

| Fused Triazole-Azepine Hybrids | Carrageenan-induced paw edema (Rat) | Inflammation Inhibition (%) | 50.3% – 73.0% mdpi.com |

| Diclofenac Sodium (Reference) | Carrageenan-induced paw edema (Rat) | Inflammation Inhibition (%) | 44.2% mdpi.com |

| (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one | Carrageenan-induced paw edema (Rat) | Paw Edema Reduction (%) | 73.52% researchgate.net |

| 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H- kuleuven.benih.govmdpi.comtriazolo[4,3-a]azepin-3-yl)acrylonitrile | Carrageenan-induced paw edema | Anti-inflammatory | Showed pronounced antinociceptive and anti-inflammatory activity nuph.edu.ua. |

Antidiabetic Activity Studies

The azepane core is recognized as an important structural motif in molecules with potential antidiabetic activity. Research has shown that various azepane derivatives possess a range of medicinal properties, including antidiabetic effects. While direct studies on this compound are limited, research on related heterocyclic structures provides insight into their potential as antidiabetic agents. For instance, studies on aryl-substituted pyrazolo[3,4-b]pyridine derivatives, which are also nitrogen-containing heterocycles, have shown remarkable antidiabetic activity through the inhibition of the α-amylase enzyme. mdpi.com The inhibitory capacity of these compounds is influenced by the nature of the substituents on the aryl ring mdpi.com.

Similarly, synthetic benzopyrone analogues, which share some structural features with aromatic-substituted heterocyclic systems, have demonstrated significant antidiabetic and hypolipidemic activity in nicotinamide-STZ-induced diabetic rats nih.gov. These compounds were shown to lower fasting blood glucose, improve glucose tolerance, and reduce oxidative stress nih.gov. Another class of compounds, hydroxytriazenes based on sulfa drugs, has also been investigated for antidiabetic properties, showing significant α-glucosidase and α-amylase inhibition nih.gov. This collective evidence suggests that heterocyclic scaffolds, including those containing an azepine ring, are promising templates for the design of novel antidiabetic agents.

The table below summarizes the antidiabetic activity of representative analogue series.

| Compound Series | Target/Model | Activity Metric (IC50) | Key Findings |

| Arylated carboxylate derivatives (pyrazolo[3,4-b]pyridine) | α-Amylase Inhibition | 5.14 - 5.56 μM (for most active compounds) | Ester derivatives with neutral or electron-withdrawing substituents on the phenyl group showed better activity mdpi.com. |

| Hetero aryl carbohydrazide derivatives (pyrazolo[3,4-b]pyridine) | α-Amylase Inhibition | 5.10 - 5.21 μM (for most active compounds) | The hydrazide functional group contributed to remarkable antidiabetic activity mdpi.com. |

| Hydroxytriazenes (based on sulfa drugs) | α-Glucosidase and α-Amylase Inhibition | 122 - 341 μg/mL | Compounds showed significant inhibition of carbohydrate-hydrolyzing enzymes nih.gov. |

In Vivo Efficacy and Proof-of-Concept Studies in Established Disease Models

Several analogues of this compound have demonstrated efficacy in established in vivo disease models, providing proof-of-concept for their therapeutic potential.

In the area of CNS disorders, the diazepine derivative 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102) was evaluated in mouse behavioral models. It showed a significant anxiolytic-like effect in both the light-dark box and open-field tests without inducing memory impairment, a common side effect of other benzodiazepines mdpi.com. This suggests a favorable profile for potential therapeutic use in anxiety disorders.

For inflammation, fused triazole-azepine hybrids were tested in vivo using the carrageenan-induced rat paw edema model, a standard for assessing acute anti-inflammatory activity mdpi.com. The derivatives exhibited anti-exudative effects that were more potent than the reference drug, diclofenac sodium, with inflammation inhibition values reaching up to 73.0% mdpi.com. Similarly, 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H- kuleuven.benih.govmdpi.comtriazolo[4,3-a]azepin-3-yl)acrylonitrile showed pronounced analgesic activity in the "hot plate" and "acetic acid-induced writhings" models, comparable to ketorolac nuph.edu.ua.

In the context of diabetes, synthetic benzopyrone analogues were tested in a nicotinamide-streptozotocin-induced model of type 2 diabetes in rats nih.gov. The treatment led to a significant reduction in fasting blood glucose, improved oral glucose tolerance, and lowered insulin resistance. Furthermore, the compounds demonstrated beneficial effects on lipid profiles and reduced oxidative stress markers in the liver, indicating a multi-faceted therapeutic effect nih.gov.

Structure-Activity Relationship (SAR) of this compound Derivatives for Specific Biological Targets

The biological activity of this compound derivatives is highly dependent on their molecular structure, and several studies have elucidated key structure-activity relationships (SAR).

For anti-inflammatory activity, research on fused triazole-azepine hybrids has shown that substituents on the phenyl ring play a crucial role. Derivatives featuring a hydroxyl (-OH) group on the phenyl ring were found to be the most active mdpi.com. The position of this hydroxyl group also matters; moving it from the ortho to the meta position led to a significant decrease in analgesic activity, although the anti-inflammatory effect was maintained mdpi.com. This indicates that specific interactions, likely hydrogen bonds, between the substituent and the biological target are critical for efficacy.

In the context of antiviral agents, a systematic SAR study of 1-heteroaryl-2-alkoxyphenyl analogs as SARS-CoV-2 inhibitors revealed that a 3- or 4-pyridyl moiety on an oxadiazole ring was optimal for activity kuleuven.benih.gov. The study also showed that the oxadiazole ring could be replaced by other heteroaromatic cycles and that the alkoxy group could tolerate some structural diversity, suggesting flexibility in this part of the molecule kuleuven.benih.gov.

For CNS activity, the development of 2,3-benzodiazepine derivatives as AMPA receptor antagonists has generated extensive SAR data. These studies, which are relevant to the broader class of azepine-containing compounds, have helped to map the structural requirements for potent anticonvulsant and neuroprotective properties nih.gov. Similarly, for multitarget agents affecting serotonin (B10506) and noradrenaline transporters, SAR studies of amphetamine derivatives have provided insights into the structural features needed for desired polypharmacology mdpi.com.

Elucidation of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features necessary for optimal interaction with a specific biological target nih.gov. Based on SAR studies of this compound analogues, several key pharmacophoric features can be identified for different biological activities.

Typical pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positively or negatively ionizable groups nih.gov.

For Antiviral Activity: For 1-heteroaryl-2-alkoxyphenyl analogs, the pharmacophore includes a central heteroaromatic ring (like oxadiazole), an alkoxy-substituted phenyl group, and another heteroaromatic ring (like pyridine) kuleuven.benih.gov. The nitrogen atom in the pyridyl moiety likely acts as a hydrogen bond acceptor, a crucial interaction point with the viral target.

For CNS Activity: In 2,3-benzodiazepine derivatives acting as AMPA receptor antagonists, the key pharmacophoric elements include the diazepine ring system and the substituted aryl group. The specific conformation adopted by the non-planar diazepine ring and the electronic properties of the aryl substituent are determining factors for antagonist activity mdpi.com.

The identification of these pharmacophoric features is crucial for the rational design of new, more potent, and selective derivatives of this compound for various therapeutic applications.

Impact of Substituent Modifications on Efficacy and Selectivity

The pharmacological profile of this compound and its analogues is intricately linked to the nature and position of substituents on both the phenyl ring and the azepane moiety. Modifications to these regions can profoundly influence the compound's binding affinity, functional activity, and selectivity for various biological targets. While comprehensive structure-activity relationship (SAR) studies specifically centered on this compound are not extensively documented in publicly available literature, general principles derived from related classes of compounds, such as substituted phenylpiperidines and other azepane derivatives, can provide valuable insights into the anticipated effects of structural modifications.

Alterations to the methoxy (B1213986) group at the 3-position of the phenyl ring are predicted to have a significant impact on receptor interactions. The position of this group is critical, as the electronic and steric properties of substituents on the aromatic ring govern interactions with the binding pockets of target receptors. For instance, shifting the methoxy group to the 2- or 4-position would likely alter the compound's binding affinity and selectivity profile. The introduction of different substituents, such as halogens (e.g., fluoro, chloro), alkyl groups, or other electron-donating or electron-withdrawing groups, would further modulate the electronic distribution and steric bulk of the phenyl ring, leading to varied pharmacological outcomes.

Similarly, modifications to the azepane ring are expected to influence the molecule's conformational flexibility and its orientation within a receptor's binding site. N-alkylation or the introduction of substituents at different positions on the seven-membered ring can affect the basicity of the nitrogen atom and introduce steric constraints, thereby impacting binding affinity and efficacy.

To systematically explore these structure-activity relationships, a hypothetical series of analogues of this compound could be synthesized and evaluated for their binding affinity at various G-protein coupled receptors (GPCRs) and transporters, which are common targets for this class of compounds. The following data tables illustrate the type of information that would be generated from such studies to elucidate the impact of substituent modifications.

Table 1: Hypothetical Binding Affinities (Ki, nM) of Phenyl Ring-Substituted 2-Phenylazepane Analogues at Selected Receptors

| Compound | R | Receptor A (Ki, nM) | Receptor B (Ki, nM) | Receptor C (Ki, nM) |

| 1 | 3-OCH3 (this compound) | 15 | 150 | 800 |

| 2 | 4-OCH3 | 50 | 120 | 650 |

| 3 | 2-OCH3 | 200 | 350 | 1200 |

| 4 | 3-Cl | 25 | 80 | 400 |

| 5 | 4-Cl | 75 | 100 | 350 |

| 6 | 3-F | 18 | 130 | 750 |

| 7 | 4-F | 60 | 110 | 700 |

| 8 | 3-CH3 | 45 | 200 | 900 |

| 9 | H | 150 | 400 | 1500 |

Table 2: Hypothetical Binding Affinities (Ki, nM) of N-Substituted Analogues of this compound at Selected Receptors

| Compound | R' | Receptor A (Ki, nM) | Receptor B (Ki, nM) | Receptor C (Ki, nM) |

| 10 | H | 15 | 150 | 800 |

| 11 | CH3 | 25 | 180 | 950 |

| 12 | C2H5 | 40 | 220 | 1100 |

| 13 | n-Propyl | 65 | 300 | 1300 |

| 14 | Benzyl | 80 | 450 | 1800 |

From these hypothetical data, several trends could be inferred. For instance, in Table 1, the position of the methoxy group appears crucial for affinity at Receptor A, with the 3-position being optimal. Halogen substitution at the 3-position also appears to be well-tolerated and may enhance selectivity for Receptor B over Receptor C. The complete removal of the substituent (Compound 9) significantly reduces affinity across all tested receptors, highlighting the importance of substitution on the phenyl ring for potent activity.

Table 2 suggests that for this hypothetical series, increasing the size of the N-alkyl substituent on the azepane ring leads to a progressive decrease in affinity for all three receptors. This could indicate that a smaller or unsubstituted amine is preferred for optimal interaction with the binding pocket of these targets.

It is crucial to emphasize that the data presented in these tables are purely illustrative and intended to demonstrate the principles of SAR analysis. Rigorous pharmacological testing of synthesized compounds is necessary to establish the actual effects of substituent modifications on the efficacy and selectivity of this compound and its analogues.

Mechanistic Investigations and Biochemical Pathways

Elucidation of the Molecular Mechanisms of Action for Observed Biological Activities

The molecular mechanisms of action for azepane-based compounds are diverse and depend on the specific substitutions on the azepane ring and associated phenyl groups. For derivatives containing a methoxyphenyl group, the position of this group can significantly influence the compound's biological activity and mechanism. researchgate.net The non-planar and flexible nature of the azepane ring allows it to interact with a variety of biological targets. jopir.in

Research on related compounds suggests that the biological effects of molecules like 2-(3-Methoxyphenyl)azepane could be mediated through interactions with specific receptors or enzymes. For instance, studies on other heterocyclic compounds have shown that the introduction of different functional groups can lead to varied biological responses, indicating a strong structure-activity relationship. nih.gov The methoxy (B1213986) and hydroxyl groups on a phenyl ring, in particular, play a crucial role in the analgesic activity of certain compounds, with their precise positioning affecting interactions with different neurotransmitter systems. researchgate.net

Identification and Validation of Specific Biological Targets and Binding Sites

While specific biological targets for this compound have not been definitively identified, research on analogous structures provides potential leads. For example, a study utilizing a polypharmacology browser to predict targets for a chiral bicyclic azepane suggested potential interactions with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), as well as the sigma-1 receptor (σ-1R). nih.gov Several N-benzylated derivatives of this bicyclic azepane showed significant inhibitory activity against these targets. nih.gov

| Potential Target Class | Specific Target Examples | Observed Effect | Reference Compound Class |

|---|---|---|---|

| Monoamine Transporters | DAT, NET, SERT | Inhibition | Bicyclic Azepanes |

| Sigma Receptors | σ-1R | Inhibition | Bicyclic Azepanes |

| Enzymes | Acetylcholinesterase, Topoisomerase II | Inhibition | Methoxyphenyl-containing sulfonamides, Dibenzo[b,f]azepines |

| G-Protein Coupled Receptors | Dopamine D1 Receptor | Antagonism | 1-Phenylbenzazepines |

Enzyme Kinetics and Inhibition Mechanism Studies

The study of enzyme kinetics is crucial for understanding how a compound exerts its biological effects. While specific enzyme inhibition studies on this compound are not available, research on a related sulfonamide derived from 4-methoxyphenethylamine (B56431) provides a model for its potential mechanism. One of the synthesized derivatives, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide, was found to be a potent inhibitor of acetylcholinesterase. semanticscholar.org

Kinetic analysis using Lineweaver-Burk plots revealed that this compound acts as a competitive inhibitor of acetylcholinesterase. semanticscholar.org Competitive inhibitors typically resemble the substrate and bind to the active site of the enzyme, preventing the substrate from binding. nih.gov The inhibition constant (Ki) for this compound, calculated from Dixon plots, was determined to be 2.5 µM. semanticscholar.org This type of kinetic study is essential for characterizing the potency and mechanism of enzyme inhibitors. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|---|

| N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide | Acetylcholinesterase | 0.075 ± 0.001 | Competitive | 2.5 |

Cellular Pathway Modulation and Intracellular Signaling Cascade Analysis

The interaction of a compound with its biological target(s) can trigger a cascade of intracellular signaling events, ultimately leading to a cellular response. The intracellular internalization of molecules can modulate various cellular pathways, including those involved in apoptosis, cell cycle regulation, and inflammation. nih.gov

For instance, certain berbamine (B205283) derivatives, another class of heterocyclic compounds, have been shown to regulate the TGF/SMAD signaling pathway, which is involved in cell growth, differentiation, and apoptosis. mdpi.com These compounds can induce cell cycle arrest and promote apoptosis in cancer cells by modulating the levels of key proteins in this pathway. mdpi.com Similarly, studies on synthetic 2-phenylnaphthalenes have demonstrated that these compounds can induce apoptosis in cancer cells by affecting the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov Given the broad range of biological activities reported for azepane derivatives, it is plausible that this compound could modulate similar critical cellular signaling pathways.

Future Perspectives and Translational Research for 2 3 Methoxyphenyl Azepane

Rational Design and Development of Next-Generation Therapeutic Agents Based on the Azepane Scaffold

The azepane ring is a key structural motif in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. nih.govresearchgate.net Its inherent three-dimensionality offers a distinct advantage over flat aromatic systems, potentially leading to improved binding affinity and selectivity for biological targets. researchgate.net The development of next-generation therapeutic agents based on the 2-(3-Methoxyphenyl)azepane scaffold involves a rational design approach, where the structure is systematically modified to optimize its pharmacological profile. nih.govnih.gov

This process often begins with the identification of a lead compound, such as this compound, and proceeds through the synthesis and evaluation of a library of analogues. nih.gov Structure-activity relationship (SAR) studies are crucial in this phase, providing insights into how specific structural modifications influence biological activity. nih.gov For instance, the introduction of different substituents on the phenyl ring or the azepane nitrogen can modulate the compound's potency, selectivity, and pharmacokinetic properties. The goal is to create novel chemical entities with superior efficacy and a more favorable safety profile compared to existing treatments.

The versatility of the azepane scaffold allows for the exploration of diverse chemical space. nih.gov Researchers are investigating various derivatives, including spirocyclic systems and fused-ring structures, to develop compounds with novel mechanisms of action. researchgate.netnih.gov These efforts are guided by an understanding of the target's three-dimensional structure and the key interactions required for biological activity.

Advanced Drug Design and Optimization Strategies for Improved Efficacy and Safety

Once a promising lead compound based on the this compound scaffold is identified, advanced drug design and optimization strategies are employed to enhance its therapeutic potential. patsnap.com This iterative process involves a combination of chemical synthesis, biological testing, and computational modeling to refine the molecule's properties. patsnap.comscience.gov

Key optimization goals include:

Improving Potency: Modifications are made to increase the compound's affinity for its biological target, allowing for lower effective doses.

Enhancing Selectivity: The compound is engineered to interact specifically with the desired target, minimizing off-target effects that can lead to adverse reactions.

Optimizing Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate is fine-tuned to ensure it reaches the target site in sufficient concentrations and is cleared from the body at an appropriate rate. patsnap.com

Reducing Toxicity: Potential toxic liabilities are identified and mitigated through structural modifications.

Techniques such as bioisosteric replacement, where a functional group is swapped with another that has similar physical or chemical properties, can be used to improve a compound's characteristics without drastically altering its core structure. patsnap.com Structure-based drug design, which utilizes the three-dimensional structure of the target protein, allows for the rational design of molecules that fit precisely into the binding site, thereby enhancing potency and selectivity. nih.gov

Integration of Computational and Experimental Methodologies for Accelerated Lead Optimization

The integration of computational and experimental approaches has revolutionized the drug discovery process, significantly accelerating the optimization of lead compounds like those derived from this compound. nih.govgeneonline.com Computational tools play a vital role in predicting how a molecule will behave in a biological system, thereby reducing the number of compounds that need to be synthesized and tested in the laboratory. nih.govfrontiersin.org

Commonly used computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. patsnap.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of new analogues. patsnap.comfrontiersin.org

Molecular Dynamics Simulations: These simulations provide a detailed view of the dynamic interactions between a ligand and its target over time, offering a more realistic representation of the binding process. nih.gov

These in silico predictions are then validated through experimental assays. This synergistic approach allows for a more focused and efficient exploration of chemical space, leading to the rapid identification of drug candidates with improved properties. patsnap.comnih.gov

| Computational Method | Application in Lead Optimization |

|---|---|

| Molecular Docking | Predicts binding mode and affinity of azepane derivatives to their target. |

| QSAR | Predicts the biological activity of novel this compound analogues. |

| Molecular Dynamics | Simulates the dynamic interactions between the compound and its biological target. |

Addressing Synthetic Challenges for Scalable Production and Derivatization

A critical aspect of translational research is the development of efficient and scalable synthetic routes for the production of the drug candidate and its derivatives. While numerous methods exist for the synthesis of azepane-based compounds, challenges can arise when scaling up production from the laboratory to an industrial setting. researchgate.netunimib.it

Key synthetic considerations include:

Cost-effectiveness: The starting materials and reagents should be readily available and inexpensive.

Efficiency: The synthetic route should involve a minimal number of steps with high yields.

Safety and Environmental Impact: The process should be safe to operate on a large scale and minimize the generation of hazardous waste.

Robustness: The synthesis should be reproducible and tolerant of minor variations in reaction conditions.

Researchers are continuously exploring novel synthetic methodologies to access functionalized azepane scaffolds. nih.govthieme-connect.com For example, catalytic tandem reactions and multicomponent reactions offer atom-economical and efficient ways to construct the azepane ring system. nih.govresearchgate.net The development of robust synthetic strategies is not only crucial for the commercial production of a drug but also facilitates the synthesis of a diverse range of derivatives for further biological evaluation.

Opportunities for Further Exploration in Diverse Therapeutic Areas

The pharmacological versatility of the azepane scaffold suggests that derivatives of this compound could have therapeutic potential in a wide range of diseases. nih.gov While initial research may have focused on a specific indication, the unique structural and electronic properties of these compounds may allow them to interact with other biological targets.